molecular formula C18H20N2O5 B4978246 2-methoxy-N'-[2-(2-methoxyphenoxy)acetyl]-2-phenylacetohydrazide

2-methoxy-N'-[2-(2-methoxyphenoxy)acetyl]-2-phenylacetohydrazide

Cat. No.: B4978246
M. Wt: 344.4 g/mol
InChI Key: QIDVLYWCAWALFO-UHFFFAOYSA-N
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Description

2-methoxy-N’-[2-(2-methoxyphenoxy)acetyl]-2-phenylacetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes methoxyphenyl and phenylacetohydrazide groups. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

2-methoxy-N'-[2-(2-methoxyphenoxy)acetyl]-2-phenylacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-23-14-10-6-7-11-15(14)25-12-16(21)19-20-18(22)17(24-2)13-8-4-3-5-9-13/h3-11,17H,12H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDVLYWCAWALFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NNC(=O)C(C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N’-[2-(2-methoxyphenoxy)acetyl]-2-phenylacetohydrazide typically involves multiple steps. One common method includes the reaction of 2-methoxyphenyl isocyanate with phenylacetic acid hydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N’-[2-(2-methoxyphenoxy)acetyl]-2-phenylacetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-methoxy-N’-[2-(2-methoxyphenoxy)acetyl]-2-phenylacetohydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methoxy-N’-[2-(2-methoxyphenoxy)acetyl]-2-phenylacetohydrazide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxyphenyl isocyanate
  • 2-methoxyphenylacetonitrile
  • 2-methoxyphenyl anisole

Uniqueness

What sets 2-methoxy-N’-[2-(2-methoxyphenoxy)acetyl]-2-phenylacetohydrazide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

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